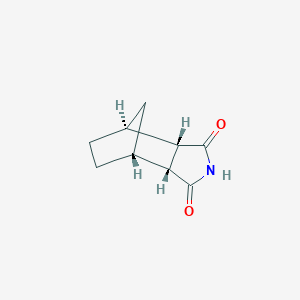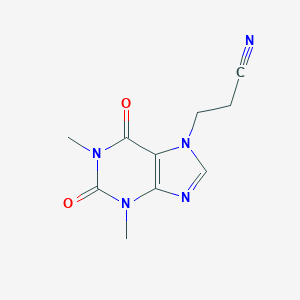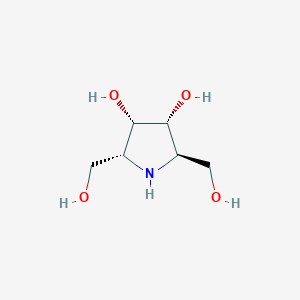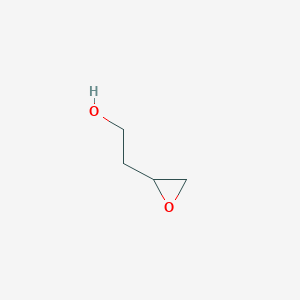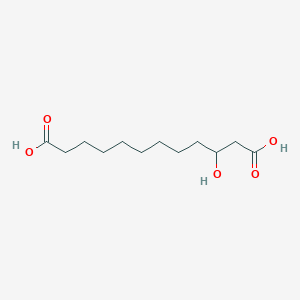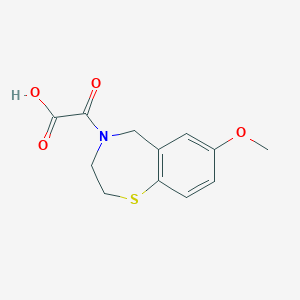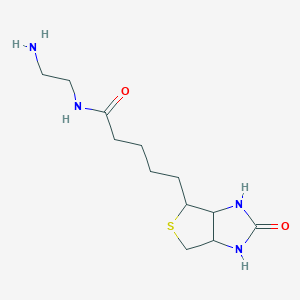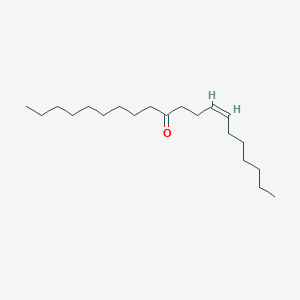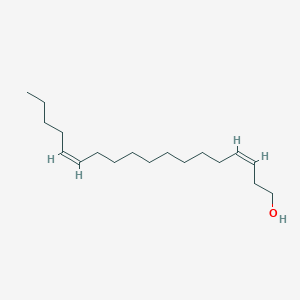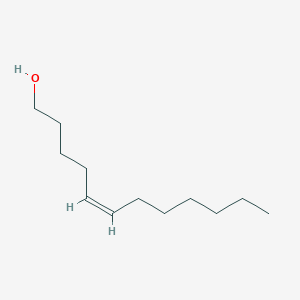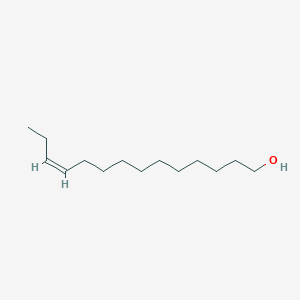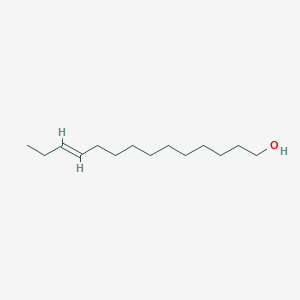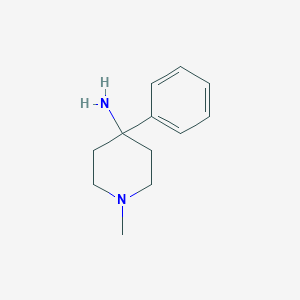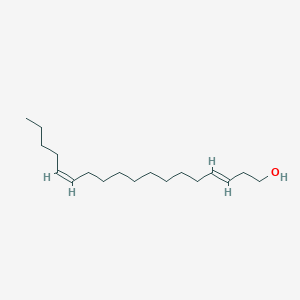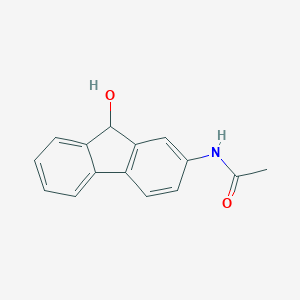
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
Übersicht
Beschreibung
“N-(9-Hydroxy-9H-fluoren-2-yl)acetamide” is a chemical compound with the formula C15H13NO2 . It is also known by other names such as Acetohydroxamic acid, N-fluoren-2-yl-, N-Hydroxy-AAF, N-Hydroxy-N-(2-fluorenyl)acetamide, N-Hydroxy-2-(acetylamino)fluorene, N-2-Fluorenyl-N-hydroxyacetamide, and N-2-Fluorenylacetohydroxamic acid .
Molecular Structure Analysis
The molecular structure of “N-(9-Hydroxy-9H-fluoren-2-yl)acetamide” consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C15H13NO2/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,18H,8H2,1H3 .Wissenschaftliche Forschungsanwendungen
Metabolites and Microsomal Metabolism :N-(9-Hydroxy-9H-fluoren-2-yl)acetamide has been identified as a significant metabolite in various studies. For instance, its presence was noted as a metabolite of N-(9H-fluoren-2-yl)-acetamide, along with other compounds like N-(9-oxo-9H-fluoren-2-yl)-acetamide, indicating the metabolic versatility of related fluorene compounds. The microsomal metabolism, a key phase in drug detoxification, involves this compound and its derivatives. The process is sensitive to hepatic enzyme modifiers, suggesting the potential influence of this compound on metabolic pathways (Benkert, Friess, Kiese, & Lenk, 1975; Son, Fowble, Miller, & Feller, 1979) (Benkert et al., 1975) (Son et al., 1979).
Antimicrobial and Cytotoxic Activities :Compounds related to N-(9-Hydroxy-9H-fluoren-2-yl)acetamide have been explored for their antimicrobial activities. Derivatives like N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide have shown notable antimicrobial properties against a range of bacterial and fungal species, with some derivatives also exhibiting cytotoxic effects against specific cell lines. This highlights the potential therapeutic applications of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide-related compounds in combating microbial infections and in targeted cytotoxicity against certain cell types (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012) (Kaplancıklı et al., 2012).
Enzyme Interaction and Protein Binding :The interaction of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide with enzymes and its impact on protein binding have been subjects of investigation. Studies have examined how this compound and its related derivatives interact with various enzymes, influencing processes like deacetylation and hydroxylation. The interaction with enzymes like cytochrome P-450 plays a crucial role in the metabolic fate of these compounds, with implications for their biological activity and potential therapeutic applications (Kaplan & Gutmann, 1979; Gutmann, Seal, & Irving, 1960) (Kaplan & Gutmann, 1979) (Gutmann et al., 1960).
Chemical Synthesis and Photophysical Studies :The compound's involvement in chemical synthesis and photophysical studies has been noted, with research delving into its use in creating new derivatives and understanding its photophysical properties. Such studies provide insights into the chemical behavior and potential applications of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide in materials science and photophysics (Alok, 2018; Latif, Mishriky, & Hammad, 1977) (Alok, 2018) (Latif et al., 1977).
Eigenschaften
IUPAC Name |
N-(9-hydroxy-9H-fluoren-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-10-6-7-12-11-4-2-3-5-13(11)15(18)14(12)8-10/h2-8,15,18H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIRWBJUFQZCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283157 | |
| Record name | N-(9-Hydroxy-9H-fluoren-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide | |
CAS RN |
57229-41-1 | |
| Record name | N-(9-Hydroxy-9H-fluoren-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57229-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(9-hydroxyfluoren-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057229411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylamino-9-fluorenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(9-Hydroxy-9H-fluoren-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



